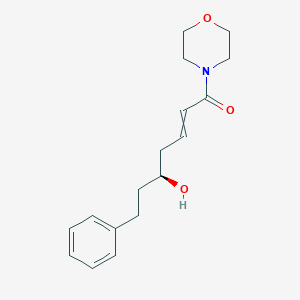
(5S)-5-Hydroxy-1-(morpholin-4-yl)-7-phenylhept-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S)-5-Hydroxy-1-(morpholin-4-yl)-7-phenylhept-2-en-1-one is a complex organic compound with a unique structure that includes a morpholine ring, a phenyl group, and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-Hydroxy-1-(morpholin-4-yl)-7-phenylhept-2-en-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Hept-2-en-1-one Backbone: This step involves the condensation of appropriate aldehydes and ketones under basic conditions to form the hept-2-en-1-one backbone.
Introduction of the Hydroxy Group: The hydroxy group is introduced via selective oxidation reactions using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Attachment of the Morpholine Ring: The morpholine ring is attached through nucleophilic substitution reactions, often using morpholine and a suitable leaving group.
Phenyl Group Addition: The phenyl group is introduced via Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(5S)-5-Hydroxy-1-(morpholin-4-yl)-7-phenylhept-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC or Jones reagent.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).
Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.
Substitution: Morpholine, alkyl halides, or acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
(5S)-5-Hydroxy-1-(morpholin-4-yl)-7-phenylhept-2-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (5S)-5-Hydroxy-1-(morpholin-4-yl)-7-phenylhept-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride
- N-(4-bromo-2-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}phenyl)-4-morpholin-4-yl-4-oxobutanamide
Uniqueness
(5S)-5-Hydroxy-1-(morpholin-4-yl)-7-phenylhept-2-en-1-one is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications.
Properties
CAS No. |
877204-00-7 |
|---|---|
Molecular Formula |
C17H23NO3 |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
(5S)-5-hydroxy-1-morpholin-4-yl-7-phenylhept-2-en-1-one |
InChI |
InChI=1S/C17H23NO3/c19-16(10-9-15-5-2-1-3-6-15)7-4-8-17(20)18-11-13-21-14-12-18/h1-6,8,16,19H,7,9-14H2/t16-/m1/s1 |
InChI Key |
PYGSQPWGJWRGAE-MRXNPFEDSA-N |
Isomeric SMILES |
C1COCCN1C(=O)C=CC[C@H](CCC2=CC=CC=C2)O |
Canonical SMILES |
C1COCCN1C(=O)C=CCC(CCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[(2,5-Dicyano-1,4-phenylene)di(ethene-2,1-diyl)]di(benzene-1,4-dicarbonitrile)](/img/structure/B12603010.png)

![N-[7-(trifluoromethyl)-9H-carbazol-3-yl]methanesulfonamide](/img/structure/B12603028.png)
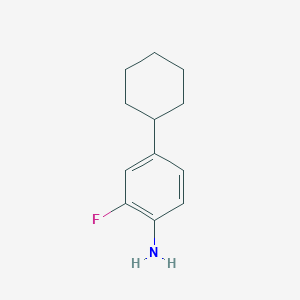
![N-[2,2,6,6-Tetraethyl-1-(1-phenylethoxy)piperidin-4-ylidene]hydroxylamine](/img/structure/B12603036.png)
![Benzenamine, 2-fluoro-N-[1-(2-thienyl)ethylidene]-](/img/structure/B12603039.png)
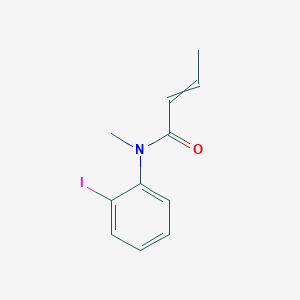
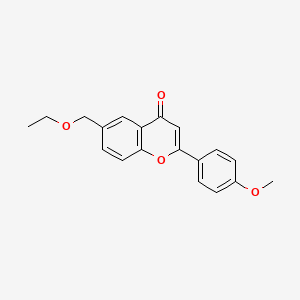
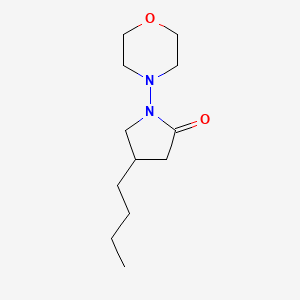
![Pyridine, 4-[(2-methylphenyl)thio]-](/img/structure/B12603072.png)

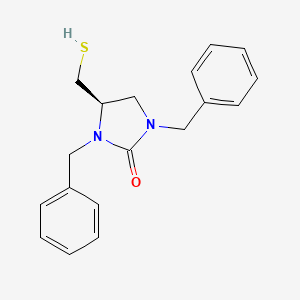
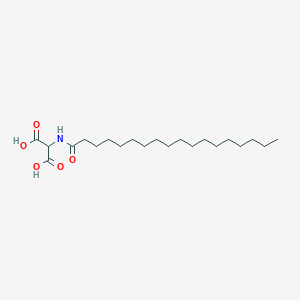
![4-(1H-Pyrrolo[2,3-B]pyridin-3-ylcarbonyl)piperidine](/img/structure/B12603103.png)
